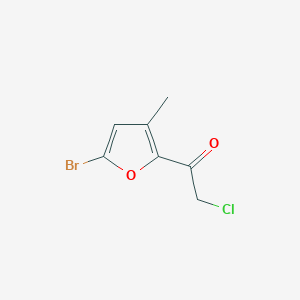

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

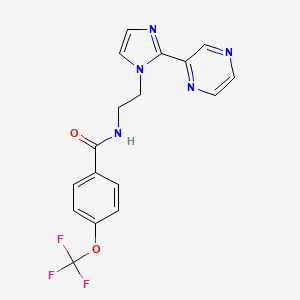

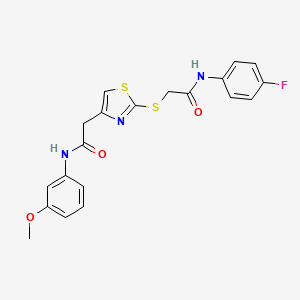

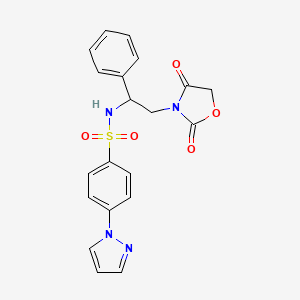

The “{2-[(5-bromo-3-methylfuran-2-yl)formamido]ethyl} carbamate” molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aromatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Furane(s) .

Molecular Structure Analysis

This molecule contains total 27 bond(s); 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aromatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Furane(s) . It also contains total 27 atom(s); 11 Hydrogen atom(s), 9 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Bromine atom(s) .Aplicaciones Científicas De Investigación

Synthesis Applications

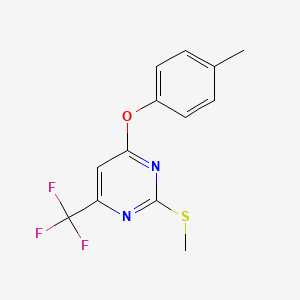

The synthesis and functionalization of furan derivatives, including compounds similar to "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one," have been explored extensively for their applications in creating complex organic molecules. For instance, furan-2-ylacetates and related compounds are synthesized through cyclization and dehydrogenation strategies. These methods are pivotal for the efficient production of various organic molecules, including pharmaceuticals and polymers (Esen Bellur & P. Langer, 2005). Additionally, the catalytic synthesis of 2-methylfurans from 1-alkyn-5-ones using mercuric triflate highlights a method for preparing furan derivatives under mild conditions, which could be relevant for synthesizing similar bromo-methylfuran compounds (H. Imagawa, T. Kurisaki, & M. Nishizawa, 2004).

Chemical Reactivity and Modification

Research on the bromination of methylfuryl-acrylates indicates specific reactivity patterns, such as selective bromination at α-positions of the furan ring, which might be applicable to understanding and predicting the chemical behavior of "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one" in various reactions (L. M. Pevzner, 2021).

Antimicrobial Applications

Compounds derived from 3-methylbenzofuran, by reacting with bromoethanone or chloroethanone, have shown significant antimicrobial activity. This suggests that bromo- and chloro-substituted furan compounds, similar to "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one," could be potent antimicrobial agents, highlighting their potential in developing new treatments (H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009).

Environmental Tracers

In a unique environmental application, bromoform, a compound structurally related to "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one," has been used as a tracer to monitor the movement of cooling water from nuclear power plants. This demonstrates the potential of bromo-substituted organic compounds in environmental monitoring (Jae-Sam Yang, 2001).

Propiedades

IUPAC Name |

1-(5-bromo-3-methylfuran-2-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-4-2-6(8)11-7(4)5(10)3-9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNINGNLPCQCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2746641.png)